Ethyl 4-dimethylaminobenzoate

Dental Materials Photopolymerization Co-initiator Efficiency

Formulators of UV-curable coatings, inks, and dental resins face slower polymerization and lower monomer conversion when using generic amines like DMAEMA or TMA. Ethyl 4-dimethylaminobenzoate (EDB, CAS 10287-53-3) is a high-efficiency Type II photoinitiator co-initiator that resolves this. • Significantly faster polymerization kinetics vs. DMAEMA/TMA, enabling higher line speeds or reduced photoinitiator loading. • Shortens curing times in commercial dental composites, improving degree of monomer conversion. • Benchmark co-initiator for camphorquinone-based systems in R&D. Supplied with CoA; research to bulk quantities, global shipping.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 10287-53-3
Cat. No. B057489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-dimethylaminobenzoate
CAS10287-53-3
Synonyms4-Dimethylaminobenzoic Acid Ethyl Ester;  4-Ethoxycarbonyl-N,N-dimethylaniline;  Darocur EBD;  Darocur EDB;  EDAB;  EDMAB;  EPD;  Ethyl 4-(N,N-dimethylamino)benzoate;  Ethyl 4-(dimethylamino)benzoate;  Ethyl N,N-dimethylamino-p-benzoate;  Ethyl p-(N,N-dimethyl
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3
InChIKeyFZUGPQWGEGAKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Dimethylaminobenzoate in UV-Curable & Photopolymer Applications


Ethyl 4-dimethylaminobenzoate (CAS 10287-53-3), commonly referred to as EDB or EDMAB, is a tertiary amine synergist belonging to the aminobenzoate class. It functions primarily as a Type II photoinitiator co-initiator, generating free radicals when combined with a photosensitizer like camphorquinone (CQ) upon exposure to UV or visible light . Its core value proposition in industrial and biomedical formulations centers on its high efficiency as a hydrogen donor, which significantly accelerates the photopolymerization of unsaturated prepolymers in applications such as UV-curable coatings, inks, adhesives, and dental restorative materials .

Type II photoinitiator amine co-initiator
Compatible with camphorquinone (CQ) and ITX sensitizers
Reported hydrogen donor for acrylate/methacrylate polymerization
Used in coatings, inks, adhesives, and dental restorative materials

Ethyl 4-Dimethylaminobenzoate vs. Generic Amine Co-Initiators


While several tertiary amines are marketed as co-initiators for Type II photoinitiator systems, the specific molecular structure of ethyl 4-dimethylaminobenzoate (EDB) confers a distinct accelerating ability that directly impacts polymerization kinetics and final material properties. Simple substitution with other common amines like DMAEMA (2-(dimethylamino)ethyl methacrylate) or TMA (N,N-3,5-tetramethylaniline) can lead to significantly slower polymerization rates and lower monomer conversion [1]. Furthermore, the choice of amine synergist influences critical performance attributes such as color stability, mechanical strength, and even cytotoxic potential of the cured resin, making generic substitution without empirical validation a high-risk approach in regulated or performance-critical applications [2].

DMAEMA substitution may lead to slower polymerization rate and reduced monomer conversion compared to EDB.
TMA replacement may alter color stability and mechanical strength of the cured resin.
Generic amine substitution may shift cytotoxicity profile; empirical validation is recommended before use in biomedical applications.

Ethyl 4-Dimethylaminobenzoate: Comparative Performance Evidence


Acceleration in Camphorquinone-Amine Dental Resins

In a direct head-to-head comparison of four common amine co-initiators used with camphorquinone (CQ) in a Bis-GMA/TEGDMA dental resin model, ethyl-4-dimethylaminobenzoate (EDMAB) exhibited an accelerating ability approximately equal to DMPOH, and superior to both TMA and DMAEMA. The relative accelerating ability was quantitatively ranked as EDMAB ≈ DMPOH > TMA > DMAEMA [1]. This superior performance translates to faster polymerization rates and higher degrees of monomer conversion under equivalent irradiation conditions [1].

Amine Accelerator Ranking
Head-to-head
EDMAB ≈ DMPOH > TMA > DMAEMA
Supports higher polymerization rate and monomer conversion
Bis-GMA/TEGDMA resin, CQ/amine, NIR spectroscopy
Dental Materials Photopolymerization Co-initiator Efficiency

Cure Time Reduction in Composite Resins

The incorporation of ethyl 4-dimethylaminobenzoate (EDB) as a co-initiator into a commercial composite resin (Filtek Z250 XT) resulted in a 50% reduction in the required polymerization time when using a halogen light source. The standard polymerization time for the resin was reduced from 20 seconds to just 10 seconds with the addition of EDB [1]. This demonstrates a clear, quantifiable benefit in process efficiency for dental procedures.

Cure Time Reduction
Reported
50% reduction (20 s → 10 s)
May enable shorter light exposure times
Halogen lamp, Filtek Z250 XT resin, 0.1% w/w EDB
Composite Resin LED Curing Polymerization Kinetics

Accelerator Efficiency vs. EHA

Technical literature from chemical suppliers directly states that ethyl 4-dimethylaminobenzoate (EDB) is a 'highly efficient amine accelerator compared to EHA [2-ethylhexyl 4-dimethylaminobenzoate] and has the same principle of action when used' . This indicates that while both compounds function similarly as hydrogen donors in Type II photoinitiator systems, EDB provides superior acceleration at equivalent concentrations.

Accelerator Efficiency vs EHA
Data to verify
Reported as more efficient than EHA
Supplier-reported context; verify in target system
EHA: 2-ethylhexyl 4-dimethylaminobenzoate
UV-Curable Coatings Amine Synergist Photoinitiator Systems

Performance vs. Lignin-Derived Hydrogen Donors

In a study evaluating novel, amine-free lignin-derived hydrogen donors (HD1-HD4) as potential replacements for aromatic amines in dental resins, the standard camphorquinone (CQ)/EDB system served as the benchmark control. The results showed that the CQ/EDB system provided polymerization performance (as measured by double bond conversion via FTIR) that was 'comparable or even better' than the new lignin-derived hydrogen donors under a blue dental LED in air [1]. This establishes EDB's performance as a high bar for alternative, more environmentally friendly co-initiators to meet.

Polymerization vs Lignin H-Donors
Head-to-head
Comparable or better conversion (FTIR)
Confirms benchmark performance of CQ/EDB
Bis-GMA/TEGDMA, blue LED, in air
Green Chemistry Dental Resins Photopolymerization

Benchmark vs. Copper Complex Co-Initiators

In the development of new, aromatic amine-free co-initiators based on copper-iodide cubane complexes, ethyl 4-dimethylaminobenzoate (EDB) was used as the benchmark hydrogen donor. The study directly compared the photopolymerization performance of the novel copper complexes (Cu1, Cu2) with ITX or CQ to the standard ITX/EDB or CQ/EDB systems. The research concluded that while the copper complexes are a 'valid, environmental-friendly, alternative', the EDB-based systems remain the standard for comparison, implying a well-established performance baseline [1].

Benchmark vs Cu Complexes
Head-to-head
Standard reference for co-initiator comparison
EDB remains the performance baseline
Cu4I4(phosphine)4 complexes, ITX/CQ systems
Free Radical Polymerization Copper Complexes Aromatic Amine Replacement

Ethyl 4-Dimethylaminobenzoate: High-Value Applications


Dental Composite and Adhesive Formulations

For manufacturers of light-cured dental restorative materials, ethyl 4-dimethylaminobenzoate (EDB/EDMAB) is the preferred amine co-initiator for camphorquinone-based systems. Its proven ability to accelerate polymerization more effectively than other common amines like DMAEMA and TMA directly translates to shorter chair-side curing times and higher degrees of monomer conversion, which are critical for long-term clinical success and patient safety [1]. The significant reduction in polymerization time demonstrated in commercial composite resins further validates its use in next-generation, fast-curing dental products [2].

UV-Curable Industrial Coatings & Inks

Formulators of UV-curable coatings, inks, and adhesives for high-speed industrial processes (e.g., printing, electronics, wood finishing) benefit from the superior accelerator efficiency of EDB compared to other aminobenzoate derivatives like EHA [1]. This enhanced reactivity allows for increased line speeds, lower energy consumption, or reduced photoinitiator loading, offering a direct competitive advantage in cost-sensitive manufacturing environments. Its established performance as a benchmark in the development of alternative co-initiator technologies further confirms its reliability as a core component in demanding applications [2].

Biomedical Photopolymer R&D

In academic and industrial R&D focused on advanced photopolymers for biomedical applications (e.g., cell encapsulation, tissue engineering scaffolds, drug delivery systems), ethyl 4-dimethylaminobenzoate serves as a crucial control and benchmark compound. Its well-characterized reactivity with camphorquinone provides a reliable baseline for evaluating novel photoinitiating systems, including those designed to be more biocompatible or environmentally friendly [1], [2]. Researchers rely on EDB to establish comparative performance metrics for new materials, ensuring rigorous scientific validation.

Application
Selection Property
Validation Focus
Light-cured dental restoratives
Co-initiator polymerization rate
Monomer conversion and cure speed review
High-speed UV-curable coatings/inks
Amine synergist reactivity
Line speed and photoinitiator loading optimization
Biomedical photopolymer R&D
Benchmark co-initiator profile
Baseline for novel photoinitiator evaluation

Technical Documentation Hub

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42 linked technical documents
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